N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide
Description
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C20H26N4O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N4O4S/c1-15-4-7-17(8-5-15)29(25,26)23-20-21-13-24(14-22-20)11-10-16-6-9-18(27-2)19(12-16)28-3/h4-9,12H,10-11,13-14H2,1-3H3,(H2,21,22,23) |
InChI Key |
LGTDGNNVFJBTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the 1,3,5-triazine ring: This can be achieved through the cyclocondensation of appropriate amines and aldehydes under acidic or basic conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step involves the reaction of the triazine intermediate with 3,4-dimethoxyphenyl ethylamine.
Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazine ring or the aromatic groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamides have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonamide groups.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular receptors or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-(3,4-dimethoxyphenyl)ethyl}-4-methylbenzenesulfonamide
- N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide
Uniqueness
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide is unique due to the presence of both a triazine ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Biological Activity
N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C21H28N4O4S
- Molecular Weight : 404.54 g/mol
- IUPAC Name : this compound
The presence of the dimethoxyphenyl group and the sulfonamide moiety suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-{...} | MCF-7 | 15.2 | Apoptosis induction |
| N-{...} | HeLa | 12.8 | Cell cycle arrest |
| N-{...} | A549 | 18.5 | Inhibition of migration |
Neuroprotective Effects
Another area of investigation is the neuroprotective properties of this compound. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity.
Case Study: Neuroprotection in Animal Models
In a study involving rodents subjected to induced neurotoxicity:
- Administration of the compound resulted in a significant reduction in neuronal cell death.
- Behavioral assessments showed improved cognitive function post-treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanistic Studies
Mechanistic studies have provided insights into how this compound interacts at the molecular level. For example:
- Receptor Binding : It has been shown to bind to specific receptors involved in cell signaling pathways related to cancer progression.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for development into therapeutics targeting:
- Cancer
- Neurodegenerative diseases
- Bacterial infections
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
